molecular formula C23H29BO2 B12833051 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12833051
M. Wt: 348.3 g/mol
InChI Key: ZCAKDAGXRXNBAM-UHFFFAOYSA-N
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Description

2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that belongs to the class of arylboronic acids This compound is known for its unique structural features, which include a fluorene moiety and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-diethylfluorene with a boronic acid derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the fluorene derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of polymers and advanced materials due to its ability to undergo cross-coupling reactions .

Biology and Medicine: While specific biological applications of this compound are less documented, boronic acid derivatives are known to have potential in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties contribute to the performance and stability of these materials .

Mechanism of Action

The mechanism by which 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This reactivity is crucial for the synthesis of complex organic molecules and materials .

Comparison with Similar Compounds

  • 9,9-Dimethyl-9H-fluoren-2-yl-2-boronic acid
  • 9,9-Diethylfluorene-2-boronic acid

Comparison: Compared to similar compounds, 2-(9,9-Diethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages in terms of stability and reactivity. The presence of the dioxaborolane ring enhances its stability, making it more suitable for industrial applications. Additionally, the diethyl substitution on the fluorene moiety provides steric hindrance, which can influence the selectivity and efficiency of its reactions .

Properties

Molecular Formula

C23H29BO2

Molecular Weight

348.3 g/mol

IUPAC Name

2-(9,9-diethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C23H29BO2/c1-7-23(8-2)19-12-10-9-11-17(19)18-14-13-16(15-20(18)23)24-25-21(3,4)22(5,6)26-24/h9-15H,7-8H2,1-6H3

InChI Key

ZCAKDAGXRXNBAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CC)CC

Origin of Product

United States

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